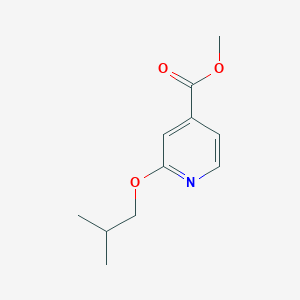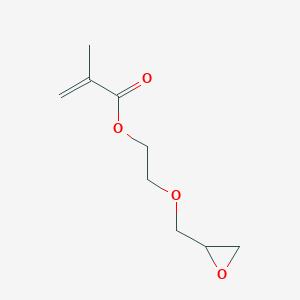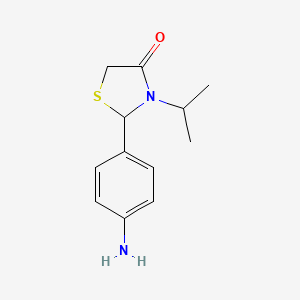
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone ring, which is known for its biological activity, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one typically involves the reaction of 4-aminophenyl derivatives with thiazolidinone precursors under specific conditions. One common method includes the condensation of 4-aminophenyl ketones with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidinone ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
科学研究应用
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways depend on the specific application and the derivative used.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.
2-(4-Aminophenyl)ethanol: Used in chemical modifications and polycondensation reactions.
2-Aminobenzothiazole: Exhibits versatile pharmacological activities.
Uniqueness
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure, which imparts distinct biological activities and chemical reactivity
属性
分子式 |
C12H16N2OS |
|---|---|
分子量 |
236.34 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)14-11(15)7-16-12(14)9-3-5-10(13)6-4-9/h3-6,8,12H,7,13H2,1-2H3 |
InChI 键 |
YQHGWVGSBNPWKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(SCC1=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


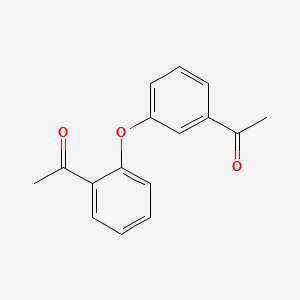
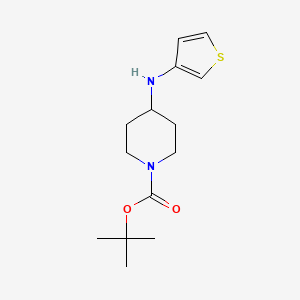

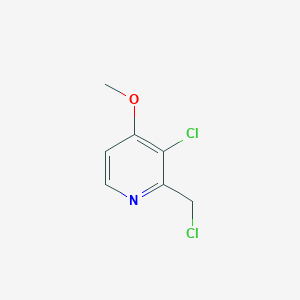
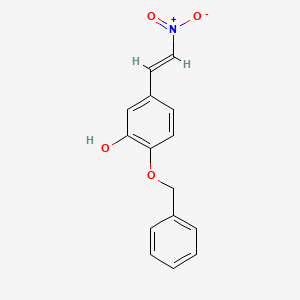
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
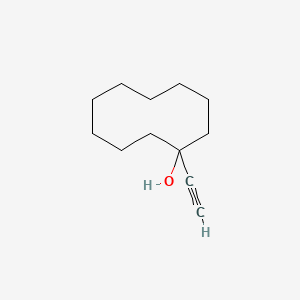
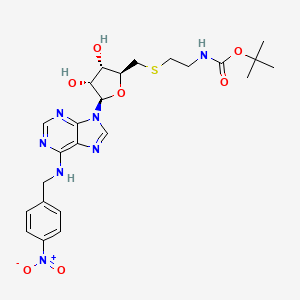
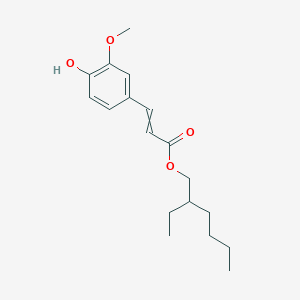
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
